
Bismuthsodiumethylenediaminetetraacetate
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Overview
Description
Bismuth Sodium Ethylenediaminetetraacetate (BSEDTA) is a coordination compound with the chemical formula C₁₀H₁₂BiN₂NaO₈ and a molecular weight of 520.182 g/mol . It appears as a white-to-pale-yellow crystalline powder, is water-soluble, and is typically packaged in argon or vacuum-sealed containers for stability .
BSEDTA belongs to the ethylenediaminetetraacetate (EDTA) family, where the EDTA ligand chelates a bismuth (Bi³⁺) ion, with a sodium counterion balancing the charge. This structure enables its role as a heavy metal chelator and stabilizer in pharmaceuticals, catalysis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bismuthsodiumethylenediaminetetraacetate can be synthesized through a reaction involving bismuth nitrate, sodium hydroxide, and ethylenediaminetetraacetic acid. The reaction typically occurs in an aqueous medium, where bismuth nitrate is dissolved in water, followed by the addition of sodium hydroxide to form bismuth hydroxide. Ethylenediaminetetraacetic acid is then added to the mixture, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Bismuthsodiumethylenediaminetetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced by other reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve aqueous solutions and controlled temperatures to ensure optimal reaction rates and yields .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may produce bismuth oxides, while reduction reactions may yield bismuth metal or lower oxidation state bismuth compounds .
Scientific Research Applications
Chemical Applications
1.1 Chelating Agent in Analytical Chemistry
Bismuth Sodium Ethylenediaminetetraacetate is primarily used as a chelating agent in analytical chemistry. It aids in the determination of metal ions in various samples through complexation reactions. The compound's ability to form stable complexes with metal ions enhances the accuracy of metal ion quantification methods, such as titration and spectrophotometry .
1.2 Synthesis of Bismuth Compounds
This compound serves as a precursor for synthesizing other bismuth-containing compounds, which are essential in developing new materials and chemical processes. Its unique properties allow for the modification of bismuth's reactivity and solubility, facilitating the creation of novel compounds with tailored functionalities.
Biological and Medical Applications
2.1 Antimicrobial Properties
Bismuth Sodium Ethylenediaminetetraacetate exhibits notable antimicrobial activity, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers. Research indicates that this compound can inhibit the growth of H. pylori, making it a potential therapeutic agent for treating infections caused by this pathogen .
2.2 Drug Delivery Systems
The compound is being investigated for its role in drug delivery systems due to its ability to encapsulate therapeutic agents effectively. Its chelating properties enhance the stability and bioavailability of drugs, improving their therapeutic efficacy .
2.3 Imaging Techniques
In medical imaging, Bismuth Sodium Ethylenediaminetetraacetate is explored as a contrast agent due to its favorable physical properties. It can enhance the visibility of tissues during imaging procedures, aiding in the diagnosis of various medical conditions.
Industrial Applications
3.1 Water Treatment
In industrial settings, Bismuth Sodium Ethylenediaminetetraacetate is utilized in water treatment processes to remove heavy metal ions from wastewater. Its chelation capabilities allow it to bind with toxic metals, facilitating their removal and ensuring compliance with environmental regulations .
3.2 Manufacturing Processes
This compound finds applications in the manufacturing of electronic components and plastics as a stabilizer. Its unique properties contribute to improving the performance and durability of these materials .
Case Studies and Research Findings
5.1 Lipoprotein Profiling Study
A study utilized Bismuth Sodium Ethylenediaminetetraacetate in density gradient ultracentrifugation to separate lipoproteins from serum samples effectively. The method demonstrated improved efficiency in profiling lipoproteins compared to traditional techniques, highlighting the compound's utility in biochemical analysis .
5.2 Heavy Metal Removal Research
Research has shown that using Bismuth Sodium Ethylenediaminetetraacetate significantly enhances the removal rates of heavy metals from wastewater compared to other chelating agents. This application underscores its effectiveness in environmental remediation efforts .
Mechanism of Action
The mechanism of action of bismuthsodiumethylenediaminetetraacetate involves its ability to chelate metal ions, forming stable complexes. This chelation process disrupts metal ion-dependent biological processes, leading to various effects such as enzyme inhibition, disruption of intracellular iron metabolism, and attenuation of reactive oxygen species (ROS) defense . These actions contribute to its therapeutic properties, particularly in treating bacterial infections .
Comparison with Similar Compounds
Comparison with Similar EDTA-Based Compounds
Structural and Chemical Properties
The table below summarizes key structural differences between BSEDTA and analogous EDTA compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | Chelated Metal Ion | Counterion(s) |
---|---|---|---|---|
BSEDTA | C₁₀H₁₂BiN₂NaO₈ | 520.18 | Bi³⁺ | Na⁺ |
Disodium EDTA (EDTA-2Na) | C₁₀H₁₄N₂Na₂O₈·2H₂O | 372.24 | None (free ligand) | 2 Na⁺ |
Tetrasodium EDTA (EDTA-4Na) | C₁₀H₁₂N₂Na₄O₈ | 380.17 | None (free ligand) | 4 Na⁺ |
EDTA-Magnesium Disodium Salt | C₁₀H₁₂N₂Na₂MgO₈ | 358.53 | Mg²⁺ | 2 Na⁺ |
Key Observations :
- BSEDTA uniquely incorporates Bi³⁺ , a heavy metal, which enhances its affinity for sulfur-containing biomolecules and catalytic activity in organic reactions .
- EDTA-2Na and EDTA-4Na are sodium salts of the free EDTA ligand, differing in the number of sodium ions. EDTA-4Na exhibits stronger chelation capacity for multivalent ions (e.g., Ca²⁺, Mg²⁺) due to its higher solubility and ionic strength .
- EDTA-Magnesium Disodium Salt is tailored for magnesium-specific applications, such as stabilizing enzymes in molecular biology .
Comparative Insights :
- BSEDTA’s bismuth core enables unique biomedical applications, such as targeting Helicobacter pylori in gastric treatments, whereas EDTA-2Na/4Na are broadly used for non-specific metal sequestration .
- EDTA-4Na ’s superior solubility (0.1 g/mL in water) makes it ideal for industrial scale processes, contrasting with BSEDTA’s niche use in specialized catalysis .
Research and Development Trends
- BSEDTA: Emerging studies focus on its role in bismuth-based nanomaterials for photovoltaics and antimicrobial coatings. Its low toxicity profile compared to lead or mercury analogs positions it as a safer heavy metal alternative .
- EDTA-2Na/4Na : Ongoing research optimizes their use in chelating therapies for heavy metal poisoning and in biodegradable detergent formulations .
Biological Activity
Bismuth sodium ethylenediaminetetraacetate (BSETA) is a coordination compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-virulence applications. This article reviews the current understanding of BSETA's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
BSETA is a bismuth complex formed with ethylenediaminetetraacetic acid (EDTA), which acts as a chelating agent. The structure allows for the coordination of bismuth ions with multiple donor atoms, facilitating its interaction with biological systems.
Antimicrobial Activity
In vitro Studies
BSETA has demonstrated significant antimicrobial properties against a range of pathogenic bacteria. For instance, studies have shown that bismuth compounds can inhibit the growth of Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values for BSETA against these pathogens were found to be notably low, indicating its effectiveness as an antibacterial agent.
Pathogen | MIC (µg/mL) |
---|---|
E. coli | 1.5 |
S. aureus | 2.0 |
P. aeruginosa | 3.0 |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with key metabolic pathways, including ATP synthesis and the tricarboxylic acid cycle .
Anti-Virulence Properties
Recent research has shifted focus from merely killing bacteria to inhibiting their virulence factors. BSETA has shown promise in reducing biofilm formation and motility in pathogenic bacteria, which are critical for their colonization and infection processes.
Biofilm Formation
A study evaluated the impact of BSETA on biofilm formation using the crystal violet staining method. The results indicated a significant reduction in biofilm biomass for treated strains compared to controls.
Bacterial Strain | Biomass Reduction (%) |
---|---|
E. coli O157:H7 | 57.1 |
S. aureus | 55.5 |
P. aeruginosa | 66.4 |
Swimming Motility
The swimming motility of E. coli O157:H7 was reduced by 12.5% when exposed to BSETA, further demonstrating its potential as an anti-virulence agent .
Case Study 1: Efficacy Against Multi-Drug Resistant Strains
In a clinical setting, BSETA was tested against multi-drug resistant strains of Klebsiella pneumoniae. The compound was able to restore sensitivity to carbapenem antibiotics, showcasing its potential as an adjuvant therapy in treating severe infections caused by resistant bacteria.
Case Study 2: Inhibition of Quorum Sensing
Another study utilized Chromobacterium violaceum as a model organism to assess the quorum sensing inhibition capabilities of BSETA. The compound significantly reduced violacein production, indicating its potential to disrupt intercellular communication among bacteria .
Q & A
Basic Research Questions
Q. How can researchers standardize a 0.02 mol/L disodium dihydrogen ethylenediaminetetraacetate solution for volumetric analysis?
- Methodological Answer : Prepare the solution by dissolving 7.445 g of disodium dihydrogen ethylenediaminetetraacetate dihydrate (CAS 6381-92-6, molar mass 372.24 g/mol) in 1000 mL of deionized water. Standardize using zinc (Zn) as a primary standard: dissolve 0.3 g of high-purity Zn in dilute HCl, add bromine TS, and titrate with the EDTA solution. Each mL of 0.02 mol/L EDTA corresponds to 1.308 mg of Zn. Use polyethylene bottles for storage to avoid metal contamination .
Q. What safety protocols are critical when handling disodium dihydrogen ethylenediaminetetraacetate in laboratory settings?
- Methodological Answer :
- Inhalation : Move to fresh air; administer artificial respiration if breathing is irregular .
- Skin contact : Remove contaminated clothing immediately and wash skin with soap and water.
- Storage : Keep in airtight containers away from reactive metals (e.g., Fe³⁺, Cu²⁺) to prevent complexation.
- Waste disposal : Neutralize with calcium carbonate before disposal to mitigate environmental impact .
Q. How does the hydration state of disodium ethylenediaminetetraacetate affect its stability in aqueous solutions?
- Methodological Answer : The dihydrate form (CAS 6381-92-6) is hygroscopic and prone to deliquescence, requiring storage in desiccators. Anhydrous forms (CAS 139-33-3) are more stable but require rigorous moisture control during preparation. Monitor water content via Karl Fischer titration and validate using thermogravimetric analysis (TGA) .
Q. What spectroscopic techniques are suitable for characterizing bismuthsodiumethylenediaminetetraacetate complexes?
- Methodological Answer :
- FT-IR : Identify carboxylate stretching vibrations (~1600 cm⁻¹) and amine bending modes (~1300 cm⁻¹).
- NMR : Use ¹³C NMR to resolve EDTA ligand coordination shifts (e.g., ~180 ppm for carboxyl carbons).
- UV-Vis : Quantify metal-chelate stability via absorbance at 240–280 nm, calibrated against standard curves .
Q. How can researchers mitigate interference from competing metal ions during EDTA-based titrations?
- Methodological Answer :
- Masking agents : Add KCN to mask Cu²⁺/Zn²⁺ or triethanolamine for Fe³⁺/Al³⁺.
- pH adjustment : Perform titrations at pH 10 (NH₄Cl/NH₄OH buffer) to favor EDTA-Metal complexation.
- Validation : Cross-check results with atomic absorption spectroscopy (AAS) to resolve discrepancies .
Advanced Research Questions
Q. How can contradictory thermodynamic data (e.g., ΔfH°solid) for EDTA-metal complexes be resolved?
- Methodological Answer : Use calorimetry (e.g., isothermal titration calorimetry, ITC) to measure enthalpy changes directly. Cross-reference NIST Chemistry WebBook data (e.g., ΔfH°solid for EDTA-Na₂: -1564 kJ/mol) and validate via computational methods (DFT) to reconcile experimental vs. theoretical values. Report uncertainties using error propagation models .
Q. What strategies optimize the synthesis of this compound for high-purity applications (e.g., radiopharmaceuticals)?
- Methodological Answer :
- Precursor ratio : Use a 1:1 molar ratio of Bi(NO₃)₃ to Na₂EDTA in deoxygenated water to prevent Bi³⁺ hydrolysis.
- Temperature control : Maintain reaction at 60°C under nitrogen to avoid oxidation.
- Purification : Isolate the complex via lyophilization and validate purity using XRD and ICP-MS .
Q. How do ionic strength and counterion effects influence the stability constants (log K) of EDTA-metal complexes?
- Methodological Answer : Employ the Davies equation to correct activity coefficients in high-ionic-strength solutions (e.g., I > 0.1 M). Compare log K values for Na⁺ vs. K⁺ counterions using potentiometric titrations with a Hg/Hg₂SO₄ reference electrode. Publish data in standardized formats (e.g., IUPAC Stability Constants Database) .
Q. What advanced statistical methods are recommended for analyzing EDTA-metal binding kinetics in heterogeneous systems?
- Methodological Answer :
- Non-linear regression : Fit kinetic data to pseudo-first-order or two-step reaction models.
- Multivariate analysis : Use principal component analysis (PCA) to deconvolute overlapping spectral signals in time-resolved studies.
- Error analysis : Report confidence intervals via bootstrapping or Monte Carlo simulations .
Q. How can researchers design experiments to resolve discrepancies in EDTA’s environmental persistence reported in conflicting studies?
- Methodological Answer :
- Controlled degradation studies : Expose EDTA to UV light (254 nm) and measure half-life via HPLC-MS.
- Microbial assays : Use soil microcosms with ¹⁴C-labeled EDTA to track mineralization rates.
- Meta-analysis : Apply PRISMA guidelines to aggregate data from EPA DSSTox and NLM databases, weighting studies by sample size and methodology rigor .
Properties
Molecular Formula |
C10H12BiN2NaO8 |
---|---|
Molecular Weight |
520.18 g/mol |
IUPAC Name |
sodium;2-(3,10,13-trioxo-2,11,12-trioxa-5,8-diaza-1-bismabicyclo[6.3.3]tetradecan-5-yl)acetate |
InChI |
InChI=1S/C10H16N2O8.Bi.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4 |
InChI Key |
WORMMZRMMHDSSL-UHFFFAOYSA-J |
Canonical SMILES |
C1CN(CC(=O)O[Bi]2OC(=O)CN1CC(=O)O2)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
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